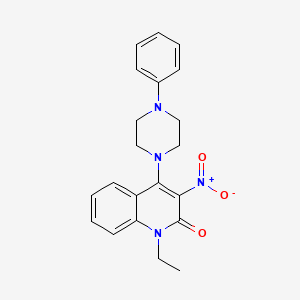

![molecular formula C20H19F3N4O2S B2669085 2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 422533-13-9](/img/structure/B2669085.png)

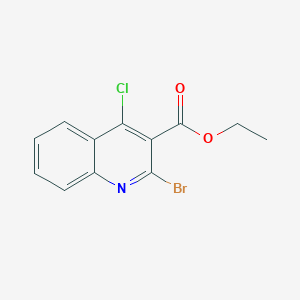

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

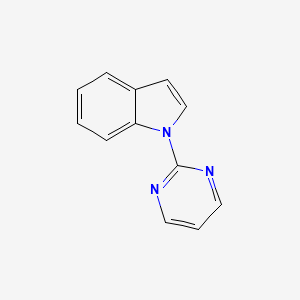

Quinazolines are a class of organic compounds that consist of a fused two-ring system made up of a benzene ring and a pyrimidine ring . They are known to exhibit a wide range of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .

Synthesis Analysis

Quinazolines can be synthesized through various methods. One common method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is known for its good functional group tolerance and easy operation .Molecular Structure Analysis

The molecular structure of quinazolines is characterized by a fused two-ring system. This system consists of a benzene ring and a pyrimidine ring . The exact structure of a specific quinazoline compound can be confirmed by various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and Mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involving quinazolines can vary widely depending on the specific compound and the conditions under which the reactions are carried out. In general, quinazolines can undergo a variety of reactions, including nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolines can vary widely depending on their specific structure. In general, quinazolines are light yellow crystalline solids .科学的研究の応用

Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity

Research on novel quinazoline and acetamide derivatives has demonstrated significant anti-ulcerogenic and anti-ulcerative colitis activities. In a study involving novel compounds, they exhibited curative activity against acetic acid-induced ulcer models, outperforming standard drugs used for peptic ulcer and ulcerative colitis treatment. These findings suggest the potential of these compounds in treating such conditions without reported side effects on liver and kidney functions upon prolonged oral administration (Alasmary et al., 2017).

Antitumor Activities

A specific synthesis method for an antitumor compound, highlighting the potential of quinazoline derivatives in cancer treatment, has been developed with high overall yields. This synthesis method, based on the Heck coupling reaction, showcases the compound's purity and suggests its efficacy in oncology, presenting a significant step forward in the development of antitumor therapies (Wei Bang-guo, 2008).

Antimicrobial Activity

Novel triazole derivatives containing quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group have been synthesized and evaluated for their antimicrobial activities. Many of these compounds displayed significant antibacterial activities against the rice bacterial pathogen Xanthomonas oryzae pv. oryzae (Xoo), with some compounds showing lower effective concentration values than the control agent. This highlights the potential of these derivatives as promising candidates for developing new agricultural bactericides against pathogenic bacteria (Yang & Bao, 2017).

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

A study on 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, designed as conformationally restricted analogues, tested for their tubulin polymerization and growth inhibitory activities revealed potent inhibitors of tubulin assembly. Specifically, the 3-hydroxy-4-methoxy derivatives showed not only potent inhibition of tubulin assembly but also exhibited anticancer activity across a wide range of cancer cell lines. These compounds induced significant cell shape changes, cell migration, and tube formation in endothelial cells, consistent with vasculature damaging activity, pointing towards their potential as novel anticancer therapies (Driowya et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N4O2S/c1-29-10-9-24-18-15-7-2-3-8-16(15)26-19(27-18)30-12-17(28)25-14-6-4-5-13(11-14)20(21,22)23/h2-8,11H,9-10,12H2,1H3,(H,25,28)(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUSNEFCWVPCEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide](/img/structure/B2669002.png)

![2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2669004.png)

![3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2669006.png)

![N-(4-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2669009.png)

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxamide;hydrochloride](/img/structure/B2669012.png)

![tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2669016.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2669018.png)

![6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2669019.png)